molecular formula C17H17N5O5 B565863 N2-Acetyl Acyclovir Benzoate CAS No. 133186-23-9

N2-Acetyl Acyclovir Benzoate

Cat. No.: B565863
CAS No.: 133186-23-9
M. Wt: 371.353
InChI Key: DSOFZBWWLLRALZ-UHFFFAOYSA-N
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Description

N2-Acetyl Acyclovir Benzoate is a related compound found in acyclovir, a synthetic purine nucleoside analogue with antiviral properties. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus . Impurities in pharmaceutical compounds like acyclovir are critical to identify and control to ensure the safety and efficacy of the drug.

Preparation Methods

The preparation of N2-Acetyl Acyclovir Benzoate involves synthetic routes similar to those used for acyclovir. The synthesis typically starts with guanine or its derivatives. The reaction conditions often involve the use of solvents like acetonitrile and buffers such as phosphoric acid . Industrial production methods may include high-performance liquid chromatography (HPLC) for purification and separation of impurities .

Chemical Reactions Analysis

N2-Acetyl Acyclovir Benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N2-Acetyl Acyclovir Benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Acetyl Acyclovir Benzoate is closely related to that of acyclovir. Acyclovir is converted to its active form, acyclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, effectively stopping the virus from multiplying . The molecular targets include viral thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

N2-Acetyl Acyclovir Benzoate can be compared with other related compounds such as:

This compound is unique due to its specific structure and formation during the synthesis of acyclovir. Its identification and control are essential for the quality assurance of acyclovir-based medications.

Properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOFZBWWLLRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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